tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate
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Overview
Description
tert-Butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate is a complex organic compound that features a pyridine ring substituted with bromine and fluorine atoms
Preparation Methods
The synthesis of tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the following steps:
Formation of the pyridine ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of bromine and fluorine substituents: Halogenation reactions are employed to introduce bromine and fluorine atoms onto the pyridine ring.
Carbamate formation: The final step involves the reaction of the halogenated pyridine with tert-butyl isocyanate to form the carbamate group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
tert-Butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the pyridine ring can enhance binding affinity and selectivity towards these targets. The carbamate group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
tert-Butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(3-chloropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate: This compound has a chlorine substituent instead of bromine and fluorine, which can affect its reactivity and binding properties.
tert-Butyl N-(5-bromo-2-pyridyl)-N-[(tert-butoxy)carbonyl]carbamate: This compound lacks the fluorine substituent, which can influence its chemical and biological activity.
The unique combination of bromine and fluorine substituents in this compound distinguishes it from these similar compounds and contributes to its specific properties and applications.
Properties
CAS No. |
2680539-48-2 |
---|---|
Molecular Formula |
C15H20BrFN2O4 |
Molecular Weight |
391.2 |
Purity |
95 |
Origin of Product |
United States |
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